![molecular formula C13H12ClNO B13517147 N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride is an organic compound with the molecular formula C13H12ClNO It is a derivative of carbamoyl chloride, where the carbamoyl group is substituted with a naphthalen-1-ylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride typically involves the reaction of N-methyl-N-[(naphthalen-1-yl)methyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-[(naphthalen-1-yl)methyl]amine+COCl2→N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and stringent safety protocols to handle phosgene. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-[(naphthalen-1-yl)methyl]carbamic acid and hydrochloric acid.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine
Major Products Formed
N-methyl-N-[(naphthalen-1-yl)methyl]carbamic acid: Formed through hydrolysis.
Substituted Carbamates: Formed through substitution reactions with nucleophiles.
Scientific Research Applications
N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The compound’s carbamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(naphthalen-1-yl)methyl]amine: A precursor in the synthesis of N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride.
N-methyl-1-naphthylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a naphthalen-1-ylmethyl group and a carbamoyl chloride group. This combination of functional groups provides distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C13H12ClNO/c1-15(13(14)16)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |
InChI Key |
QRFISVCTUOUECE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


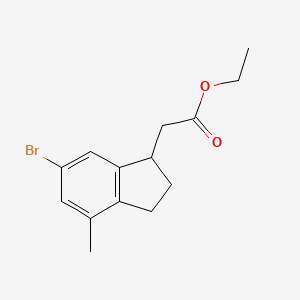
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
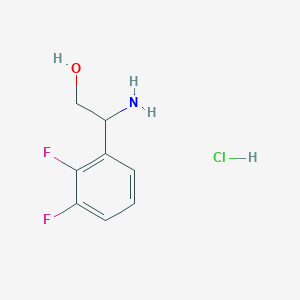
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
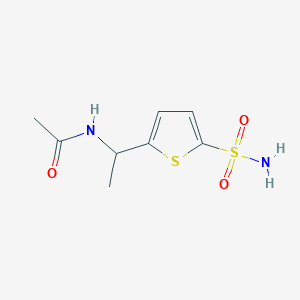
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
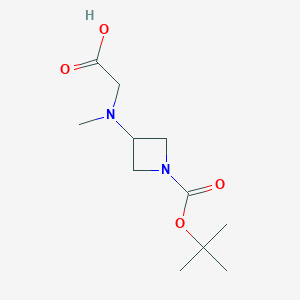
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)


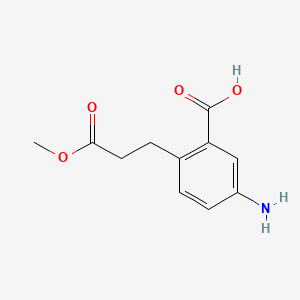
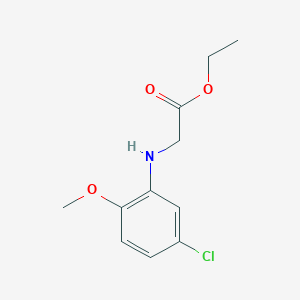
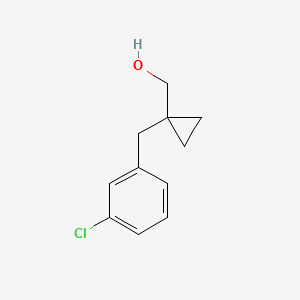
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
